
N,N-dimethyl-1-phenylmethanamine;2,4,6-trinitrophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-dimethyl-1-phenylmethanamine;2,4,6-trinitrophenol is a compound formed by the combination of N,N-dimethyl-1-phenylmethanamine and 2,4,6-trinitrophenol. N,N-dimethyl-1-phenylmethanamine, also known as benzyldimethylamine, is an organic compound with the formula C9H13N. It is a colorless to light yellow liquid with a strong fishy odor. 2,4,6-trinitrophenol, commonly known as picric acid, is a yellow crystalline solid with the formula C6H3N3O7. It is known for its explosive properties and is used in various applications such as dyes and explosives.
准备方法
Synthetic Routes and Reaction Conditions
N,N-dimethyl-1-phenylmethanamine can be synthesized by reacting benzyl chloride with dimethylamine. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out at a temperature range of 50-60°C.
2,4,6-trinitrophenol is synthesized by nitrating phenol with a mixture of concentrated sulfuric acid and nitric acid. The reaction is highly exothermic and requires careful temperature control to prevent runaway reactions. The nitration process involves the stepwise addition of nitro groups to the phenol ring, resulting in the formation of 2,4,6-trinitrophenol.
Industrial Production Methods
Industrial production of N,N-dimethyl-1-phenylmethanamine involves the continuous reaction of benzyl chloride with dimethylamine in a reactor. The reaction mixture is then distilled to separate the product from unreacted starting materials and by-products.
The industrial production of 2,4,6-trinitrophenol involves the controlled nitration of phenol in large-scale reactors. The reaction mixture is then neutralized and purified to obtain the final product.
化学反应分析
Types of Reactions
N,N-dimethyl-1-phenylmethanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N,N-dimethylbenzylamine oxide.
Substitution: It can undergo nucleophilic substitution reactions with halides to form quaternary ammonium salts.
2,4,6-trinitrophenol undergoes reactions such as:
Reduction: It can be reduced to form picramic acid.
Substitution: It can react with bases to form picrate salts.
Common Reagents and Conditions
Oxidation of N,N-dimethyl-1-phenylmethanamine: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction of 2,4,6-trinitrophenol: Common reducing agents include sodium sulfide and iron filings.
Major Products Formed
Oxidation of N,N-dimethyl-1-phenylmethanamine: N,N-dimethylbenzylamine oxide.
Reduction of 2,4,6-trinitrophenol: Picramic acid.
科学研究应用
N,N-dimethyl-1-phenylmethanamine is used as an intermediate in organic synthesis, particularly in the production of quaternary ammonium compounds and as a catalyst in polymerization reactions. It is also used as a corrosion inhibitor and in the preparation of pharmaceuticals.
2,4,6-trinitrophenol is used in the manufacture of explosives, dyes, and as a reagent in chemical analysis. It is also used in the preparation of picrate salts, which are used in various analytical applications.
作用机制
The mechanism of action of N,N-dimethyl-1-phenylmethanamine involves its ability to act as a nucleophile in substitution reactions, forming quaternary ammonium salts. It can also act as a base, neutralizing acids in various chemical reactions.
2,4,6-trinitrophenol exerts its effects through its ability to undergo redox reactions, particularly reduction to form picramic acid. Its explosive properties are due to the presence of nitro groups, which release a large amount of energy upon decomposition.
相似化合物的比较
Similar Compounds
N,N-dimethyl-1-phenylethylamine: Similar structure but with an ethyl group instead of a methyl group.
N,N-dimethyl-1-naphthylamine: Similar structure but with a naphthyl group instead of a phenyl group.
2,4,6-trinitrotoluene (TNT): Similar to 2,4,6-trinitrophenol but with a methyl group instead of a hydroxyl group.
Uniqueness
N,N-dimethyl-1-phenylmethanamine is unique due to its strong nucleophilic properties and its use as a catalyst in polymerization reactions. 2,4,6-trinitrophenol is unique due to its explosive properties and its use in the manufacture of dyes and explosives.
属性
CAS 编号 |
5353-69-5 |
|---|---|
分子式 |
C15H16N4O7 |
分子量 |
364.31 g/mol |
IUPAC 名称 |
N,N-dimethyl-1-phenylmethanamine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C9H13N.C6H3N3O7/c1-10(2)8-9-6-4-3-5-7-9;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3-7H,8H2,1-2H3;1-2,10H |
InChI 键 |
LPSPJWNASDUUTF-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CC1=CC=CC=C1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


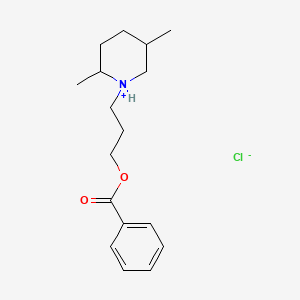
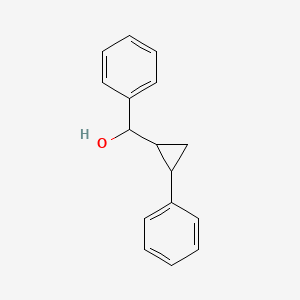
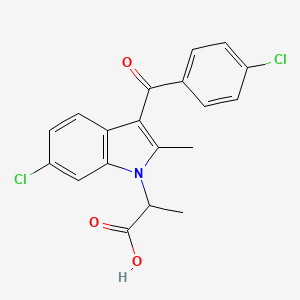

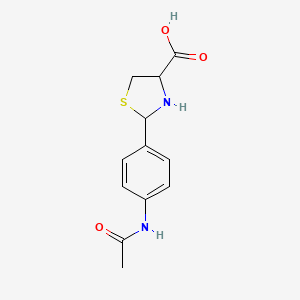
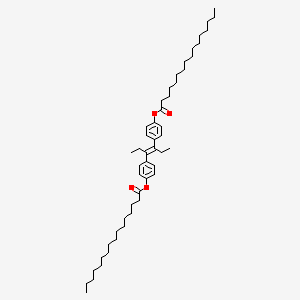
![[R-(Z)]-3,7-dimethyl-3,6-octadien-2-ol](/img/structure/B13771170.png)
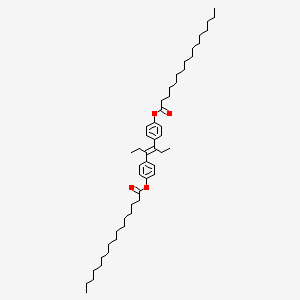
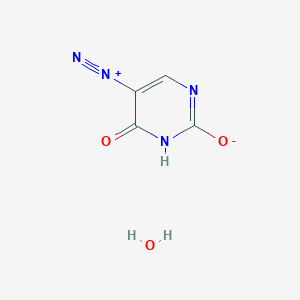

![1-[(6,7-Dichloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol](/img/structure/B13771189.png)
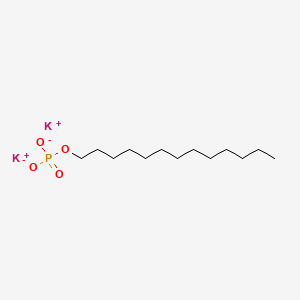
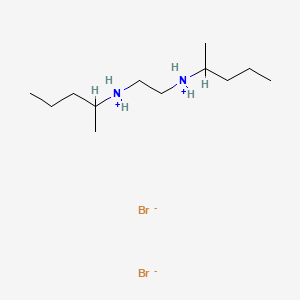
![octadecanoic acid;2,4,6-tris[(dimethylamino)methyl]phenol](/img/structure/B13771207.png)
